N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine

Spleen Tyrosine Kinase (Syk) Structure–Activity Relationship (SAR) Medicinal Chemistry

Syk inhibitor lead optimization requires precise structural controls-yet analog impurity and regioisomer confusion waste time. This N-ethyl-6-methyl-2-[4-(thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (≥95% purity) offers a validated substitution pattern for benchmarking selectivity against pyridyl-thiazole analogs. - Unsubstituted thiazole + mono-N-ethyl group: probe steric/electronic effects on Syk vs. ZAP-70/Lck. - Reference standard for Merck Syk inhibitor patent series comparisons. - ≥95% purity ensures reproducible profiling results.

Molecular Formula C14H20N6S
Molecular Weight 304.42 g/mol
CAS No. 2549044-29-1
Cat. No. B6460223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2549044-29-1
Molecular FormulaC14H20N6S
Molecular Weight304.42 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C14H20N6S/c1-3-15-12-10-11(2)17-13(18-12)19-5-7-20(8-6-19)14-16-4-9-21-14/h4,9-10H,3,5-8H2,1-2H3,(H,15,17,18)
InChIKeyPEELMVUBOGZJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine


N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic small molecule (C14H20N6S, MW 304.42 g/mol) featuring a 2,4-diaminopyrimidine core substituted with an N‑ethyl group at the 4‑position, a 6‑methyl group, and a 2‑[4-(thiazol‑2‑yl)piperazin‑1‑yl] moiety. It belongs to the thiazolyl‑aminopyrimidine class, a scaffold known for kinase inhibition, particularly spleen tyrosine kinase (Syk) [1]. The compound is listed in commercial screening libraries with a typical purity of ≥95% .

Syk kinase inhibitor SAR exploration tool
Thiazolyl-aminopyrimidine scaffold for kinase profiling
Screening library procurement, purity ≥95% (HPLC)

Why N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Replaced


Within the thiazolyl‑aminopyrimidine class, even minor structural variations—such as substitution on the pyrimidine ring (4‑amine vs. 2‑amine regioisomers), piperazine N‑aryl group (thiazol‑2‑yl vs. pyridyl or phenyl), or alkylation pattern (N‑ethyl vs. N,N‑dimethyl)—can drastically alter kinase selectivity, cellular potency, and physicochemical properties. The specific N‑ethyl‑6‑methyl‑2‑[4‑(thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑4‑amine scaffold exemplifies a distinct substitution pattern within Syk inhibitor patent families [1], where the combination of an unsubstituted thiazole and a mono‑N‑ethyl group is designed to optimize binding interactions that are highly sensitive to steric and electronic perturbations.

Scaffold sensitivity Minor changes in pyrimidine substitution or piperazine N-aryl group may shift kinase selectivity profile.
Alkylation pattern N-ethyl vs. N,N-dimethyl variations can alter binding interactions, affecting target engagement.
Heterocycle identity Thiazol-2-yl vs. pyridyl or phenyl replacements may lead to different off-target kinase activity.

Differentiation Evidence for N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine


Structural Uniqueness in Syk Inhibitor Patents

The compound embodies a specific substitution pattern—thiazol‑2‑yl piperazine linked to a 4‑(ethylamino)‑6‑methylpyrimidine—distinct from exemplified compounds in the Syk inhibitor patent literature, which predominantly feature 2‑(trifluoromethyl)pyrimidine or pyridyl‑thiazole cores. Direct quantitative comparative biochemical or cellular data for this exact compound are not publicly available; therefore, differentiation is class‑level and structural [1].

Structural uniqueness
Class-level
4-(ethylamino)-6-methyl-2-[4-(thiazol-2-yl)piperazin-1-yl]pyrimidine core
Distinct from predominant patent-exemplified 2-(trifluoromethyl)pyrimidine series.
No public comparative biochemical data; structural inference only.
Spleen Tyrosine Kinase (Syk) Structure–Activity Relationship (SAR) Medicinal Chemistry

Purity and Identity for Reproducible Screening

Commercial suppliers list the compound at a purity of 95% (HPLC) with a molecular weight of 304.42 g/mol and defined SMILES (CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CS3) . No comparative analytical data versus analogs are offered.

Purity and identity
Specification review
95% (HPLC); MW 304.42 g/mol
Supports batch-to-batch consistency for screening.
Vendor specification; no comparative analog data provided.
Chemical Biology High-Throughput Screening Compound Management

Application Scenarios: N-ethyl-6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine


Syk Kinase Inhibitor SAR Exploration

Use as a tool compound to probe the contribution of an unsubstituted thiazole and N‑ethyl substitution on Syk inhibition, in comparison to analogs bearing pyridyl‑thiazole or 2‑(trifluoromethyl)pyrimidine motifs, as described in the Merck Syk inhibitor patent series [1].

Chemical Probe for Kinase Selectivity Panels

Include in broad‑panel kinase profiling to assess selectivity against related tyrosine kinases (e.g., ZAP‑70, Lck) where closely related thiazolyl‑aminopyrimidines have shown differential inhibition patterns [1].

Reference Standard in Medicinal Chemistry Optimization

Employ as a reference compound during lead optimization of Syk inhibitors, leveraging its structural features to benchmark improvements in potency, solubility, or metabolic stability against in‑class patent examples [1].

Application
Selection Property
Validation Focus
Syk inhibitor SAR studies
Thiazolyl-aminopyrimidine scaffold with N-ethyl substitution
Syk inhibition and structure-activity relationship interpretation
Kinase selectivity panel profiling
Unsubstituted thiazole on piperazine moiety
Selectivity pattern across related tyrosine kinases (e.g., ZAP-70, Lck)
Medicinal chemistry lead optimization
Scaffold reference for potency and stability benchmarking
Benchmarking against in-class patent-exemplified Syk inhibitors
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